![molecular formula C24H21F3N6O B4195172 N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4195172.png)
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
The compound “N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide” is a derivative of pyrazole . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported over the years . A series of N-(substituted-pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized by Wu et al. and evaluated in vitro against three kinds of phytopathogenic fungi . The synthesis involves a 2-step palladium catalyzed carbonylation reaction using trichlorophenyl formate .Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been studied extensively . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis
Pyrazole derivatives react with various compounds to form new compounds . For example, it reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives vary. For example, 1- (3-Methyl-1-phenyl-5-pyrazolyl)piperazine has a melting point of 107-108oC, a boiling point of 429℃, and a density of 1.19 . It is slightly soluble in DMSO and Methanol .Mechanism of Action
The mechanism of action of pyrazole derivatives is diverse, depending on the specific derivative and its pharmacological activity . For example, some pyrazole derivatives are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Safety and Hazards
Future Directions
The future directions of research on pyrazole derivatives are promising. Due to their diverse pharmacological properties, they have attracted the attention of many researchers to study their skeleton chemically and biologically . Further studies on the synthesis and biological activity of pyrazole derivatives are being conducted by scientists around the globe .
properties
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N6O/c1-15-12-21(32(31-15)17-10-6-3-7-11-17)30-23(34)18-14-28-33-20(24(25,26)27)13-19(29-22(18)33)16-8-4-2-5-9-16/h2-12,14,19-20,29H,13H2,1H3,(H,30,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABOFLKPYCUDIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C3NC(CC(N3N=C2)C(F)(F)F)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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